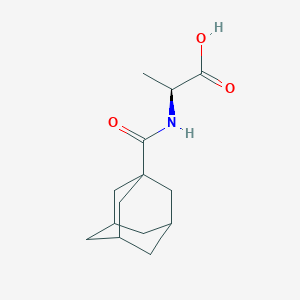
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H16FN7O3S3 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Disposition
The metabolic pathways and disposition of compounds similar to N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide have been studied to understand their pharmacokinetics and potential therapeutic effects. For example, the metabolism and excretion of dabrafenib, a BRAF inhibitor with a similar complex molecular structure, have been examined in cancer patients. The study revealed that dabrafenib undergoes extensive oxidative metabolism leading to various metabolites, with the major route of elimination being biliary excretion (Bershas et al., 2013). This suggests that compounds with similar structures may also undergo complex metabolic processes, impacting their pharmacological efficacy and safety profiles.
Bioavailability and Excretion
The bioavailability and excretion patterns of novel compounds are critical for assessing their therapeutic potential. For mirabegron, a β3-adrenoceptor agonist, studies on its absorption, metabolism, and excretion highlighted that it is rapidly absorbed, with unchanged mirabegron being a significant component of circulating radioactivity in plasma. The drug is primarily eliminated through oxidative metabolism and biliary excretion, emphasizing the importance of understanding the metabolic pathways for compounds with intricate structures (Takusagawa et al., 2012). This information is essential for predicting the behavior of similar compounds in vivo.
Therapeutic Efficacy and Safety
Assessing the therapeutic efficacy and safety of new compounds is a complex process involving the evaluation of pharmacodynamics, potential toxicities, and therapeutic windows. Studies on compounds like etridiazole and its metabolites in both rats and humans have provided insights into the potential for biological monitoring and the implications of metabolite formation on safety and efficacy (Welie et al., 2005). These investigations underscore the necessity of comprehensive metabolic and toxicological studies for novel compounds to ensure their safe and effective use in clinical settings.
properties
IUPAC Name |
N-[4-amino-2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7O3S3/c1-2-29-17-25-24-16(31-17)20-10(26)7-30-15-22-12(19)11(14(28)23-15)21-13(27)8-3-5-9(18)6-4-8/h3-6H,2,7H2,1H3,(H,21,27)(H,20,24,26)(H3,19,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQVYMRFZWAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)




![4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2643309.png)



![3-(4-Chlorobenzyl)-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2643314.png)
